N-(4-Morpholinophenyl)quinoline-2-carboxamide
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Overview
Description
WAY-638394 is a laboratory reagent known for its potential use in treating bone deficit conditions . It is a compound with the molecular formula C20H19N3O2 and a molecular weight of 333.39 g/mol . The compound is also referred to by its IUPAC name, N-[4-(4-Morpholinyl)phenyl]-2-quinolinecarboxamide .
Preparation Methods
The synthetic route for WAY-638394 involves the reaction of 4-(4-morpholinyl)aniline with 2-quinolinecarboxylic acid under specific conditions . The reaction typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane at room temperature
Chemical Reactions Analysis
WAY-638394 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
WAY-638394 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of WAY-638394 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in bone metabolism . This modulation leads to changes in cellular signaling pathways that promote bone formation and inhibit bone resorption .
Comparison with Similar Compounds
WAY-638394 can be compared with other similar compounds, such as:
WAY-316606: Another quinolinecarboxamide derivative with potential bone anabolic effects.
WAY-204688: A related compound with similar chemical structure and biological activity.
The uniqueness of WAY-638394 lies in its specific molecular structure, which allows for targeted interactions with bone-related pathways, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c24-20(19-10-5-15-3-1-2-4-18(15)22-19)21-16-6-8-17(9-7-16)23-11-13-25-14-12-23/h1-10H,11-14H2,(H,21,24) |
InChI Key |
DLPXDCIRVDWTMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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